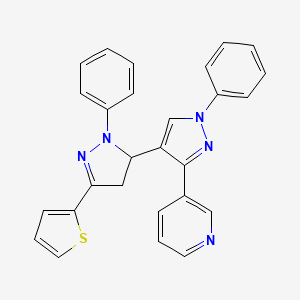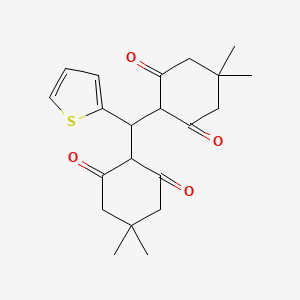![molecular formula C20H22BrN3O2 B5145456 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide](/img/structure/B5145456.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BB-1101 and is known for its potential use in the treatment of various diseases. BB-1101 belongs to the family of benzamides, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of BB-1101 is not fully understood. However, it is known to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are known to be overexpressed in various types of cancer, and their inhibition by BB-1101 leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
BB-1101 has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BB-1101 has been found to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. The compound has also been found to modulate the activity of dopamine receptors, which may be useful in the treatment of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
BB-1101 has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, BB-1101 has some limitations for lab experiments. The compound is relatively unstable in solution and may require special handling to maintain its stability. In addition, BB-1101 has not been extensively studied in animal models, and its toxicity profile is not well understood.
Orientations Futures
There are several future directions for the study of BB-1101. One potential direction is the development of BB-1101-based therapies for the treatment of cancer. The compound has been found to exhibit potent antitumor activity, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is the study of BB-1101 in animal models of Parkinson's disease and schizophrenia. The compound has been found to have neuroprotective effects and to modulate the activity of dopamine receptors, which may be useful in the treatment of these diseases. Finally, further studies are needed to determine the toxicity profile and pharmacokinetics of BB-1101, which will be important for the development of safe and effective therapies.
Méthodes De Synthèse
The synthesis of BB-1101 involves the reaction of 4-bromobenzoyl chloride with N-(4-benzyl-1-piperazinyl) acetamide in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is purified using column chromatography, which yields BB-1101 in high purity.
Applications De Recherche Scientifique
BB-1101 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and schizophrenia. The compound has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. BB-1101 has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, the compound has been found to modulate the activity of dopamine receptors, which may be useful in the treatment of schizophrenia.
Propriétés
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c21-18-8-6-17(7-9-18)20(26)22-14-19(25)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFELSZSLIDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoic acid](/img/structure/B5145379.png)
![4-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B5145384.png)
![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)
![4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5145415.png)

![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)

![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)
![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5145457.png)
